Cas no 35906-36-6 (Onjisaponin B)

Onjisaponin B structure
Onjisaponin B structure
Productnaam:Onjisaponin B
CAS-nummer:35906-36-6
MF:C75H112O35
MW:1573.67080783844
CID:1057902
PubChem ID:21669942

Onjisaponin B Chemische en fysische eigenschappen

Naam en identificatie

    • Onjisaponin B
    • Senegin III
    • Onjisaponin-B
    • A14693
    • CID 138107410
    • Sinegin 3
    • Onjisaponin B; Senegin III
    • 8193AH
    • C75H112O35
    • C17760
    • Q27135064
    • 3-O-beta-D-glucopyranosylpre
    • CHEBI:66469
    • AC-35037
    • MS-32199
    • SCHEMBL4097653
    • 6-deoxy-alpha-L-mannopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)-beta-D-xylopyranosyl-(1->4)-6-deoxy-alpha-L-mannopyranosyl-(1->2)]-6-deoxy-1-O-[(2beta,3beta)-3-(beta-D-glucopyranosyloxy)-2,23,27-trihydroxy-23,28-dioxoolean-12-en-28-yl]-4-O-[3-(4-methoxyphenyl)prop-2-enoyl]-beta-D-galactopyranose
    • CS-0018620
    • 35906-36-6
    • HY-N2099
    • AKOS030530165
    • 3-O-beta-D-glucopyranosylpresenegenin-28-O-[2-[beta-D-galactopyranosyl(1->4)-beta-D-xylopyranosyl(1->4)-alpha-L-rhamnopyranosyl]]-3-(alpha-L-rhamnopyranosyl)-4-[4'-methoxycinnamoyl]-beta-D-fucopyranoside
    • CHEBI:177680
    • 6-deoxy-alpha-L-mannopyranosyl-(1->3)-(beta-D-galactopyranosyl-(1->4)-beta-D-xylopyranosyl-(1->4)-6-deoxy-alpha-L-mannopyranosyl-(1->2))-6-deoxy-1-O-((2beta,3beta)-3-(beta-D-glucopyranosyloxy)-2,23,27-trihydroxy-23,28-dioxoolean-12-en-28-yl)-4-O-(3-(4-methoxyphenyl)prop-2-enoyl)-beta-D-galactopyranose
    • 3-O-beta-D-Glucopyranosylpresenegenin-28-O-(2-(beta-D-galactopyranosyl(1->4)-beta-D-xylopyranosyl(1->4)-alpha-L-rhamnopyranosyl))-3-(alpha-L-rhamnopyranosyl)-4-(4'-methoxycinnamoyl)-beta-D-fucopyranoside
    • DA-76431
    • MDL: MFCD28124358
    • Inchi: 1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1
    • InChI-sleutel: QSTBHNPMHXYCII-KJCIHCEPSA-N
    • LACHT: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]([H])(C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])([C@@]1(C(=O)O[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])[C@]3(C([H])([H])O[H])C([H])([H])C([H])([H])[C@@]4(C(=O)O[C@@]5([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])[H])O5)OC(/C(/[H])=C(\[H])/C5C([H])=C([H])C(=C([H])C=5[H])OC([H])([H])[H])=O)O[C@@]5([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O5)O[H])O[H])O[H])O[C@@]5([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O5)O[C@@]5([H])[C@@]([H])([C@]([H])([C@@]([H])(C([H])([H])O5)O[C@@]5([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O5)O[H])O[H])O[H])O[H])O[H])O[H])O[H])C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@@]4([H])C3=C([H])C([H])([H])[C@@]12[H])O[H]

Berekende eigenschappen

  • Exacte massa: 1572.698415g/mol
  • Oppervlakte lading: 0
  • XLogP3: -1.8
  • Aantal waterstofbonddonors: 18
  • Aantal waterstofbondacceptatoren: 35
  • Aantal draaibare bindingen: 22
  • Monoisotopische massa: 1572.698415g/mol
  • Monoisotopische massa: 1572.698415g/mol
  • Topologisch pooloppervlak: 545Ų
  • Zware atoomtelling: 110
  • Complexiteit: 3230
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 39
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Moleculair gewicht: 1573.7

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: No data available
  • Kookpunt: No data available
  • Vlampunt: No data available
  • Oplosbaarheid: Insuluble (8.0E-3 g/L) (25 ºC),
  • PSA: 544.57000
  • LogboekP: -3.38420

Onjisaponin B Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
MedChemExpress
HY-N2099-1mg
Onjisaponin B
35906-36-6 99.10%
1mg
¥500 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1140-10 mg
Onjisaponin B
35906-36-6 99.20%
10mg
¥4113.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP1030-20mg
Onjisaponin B
35906-36-6 98%
20mg
$360 2023-09-20
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1085-20mg
Onjisaponin B
35906-36-6 HPLC≥98%
20mg
¥3200元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1085-5mg
Onjisaponin B
35906-36-6 HPLC≥98%
5mg
¥1280元 2023-09-15
ChemScence
CS-0018620-10mg
Onjisaponin B
35906-36-6 99.10%
10mg
$457.0 2022-04-27
ChemFaces
CFN90600-10mg
Onjisaponin B
35906-36-6 >=98%
10mg
$298 2022-10-09
MedChemExpress
HY-N2099-10mg
Onjisaponin B
35906-36-6 99.10%
10mg
¥3600 2024-07-20
Chengdu Biopurify Phytochemicals Ltd
BP1030-5mg
Onjisaponin B
35906-36-6 98%
5mg
$130 2023-09-20
TargetMol Chemicals
TN1140-5 mg
Onjisaponin B
35906-36-6 99.88%
5mg
¥ 1,140 2023-07-10

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:35906-36-6)Onjisaponin B
A1202823
Zuiverheid:99%/99%/99%/99%
Hoeveelheid:5mg/25mg/50mg/1ml
Prijs ($):181.0/212.0/525.0/174.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:35906-36-6)Onjisaponin B
TB08210
Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek